molecular formula C19H18F3N3O2S B6477930 N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 2640977-08-6

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B6477930
CAS No.: 2640977-08-6
M. Wt: 409.4 g/mol
InChI Key: ILWDUEQJKPSIOT-UHFFFAOYSA-N
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Description

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C19H18F3N3O2S and its molecular weight is 409.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.10718249 g/mol and the complexity rating of the compound is 601. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, a trifluoromethyl group, and a pyrazole moiety. Its molecular formula is C18H18F3N3O2SC_{18}H_{18}F_3N_3O_2S, with a molecular weight of approximately 393.42 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound has shown inhibitory effects on various enzymes, including carbonic anhydrase and cyclooxygenases (COX), which are crucial in inflammatory processes.
  • Calcium Channel Modulation : Similar sulfonamide derivatives have exhibited effects on calcium channels, influencing vascular resistance and perfusion pressure in cardiac tissues .

Biological Activity

Research indicates that compounds with similar structures exhibit diverse biological activities, such as:

  • Anticancer Properties : Some derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a related sulfonamide was shown to have an IC50 value of approximately 92.4 µM against multiple cancer types .
Compound Activity IC50 (µM) Cell Line
This compoundAnticancerTBDVarious
4-(2-aminoethyl)-benzenesulfonamideCardiovascular Effects0.001 nMIsolated Rat Heart Model
2-hydrazinocarbonyl-benzenesulfonamideEndothelin Receptor InhibitorTBDRat Model

Cardiovascular Effects

A study evaluated the impact of sulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives decreased perfusion pressure significantly compared to controls, suggesting potential therapeutic applications in managing cardiovascular diseases .

Antifungal Activity

Another investigation focused on the antifungal properties of structurally similar compounds. The findings revealed that these compounds effectively inhibited the growth of various fungi, including Fusarium graminearum and Botrytis cinerea, through mechanisms involving succinate dehydrogenase inhibition.

Properties

IUPAC Name

N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O2S/c1-25-18(10-11-23-25)15-7-5-14(6-8-15)9-12-24-28(26,27)17-4-2-3-16(13-17)19(20,21)22/h2-8,10-11,13,24H,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWDUEQJKPSIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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